3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
Description
3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a bicyclic quinoxalinone core substituted with an ethyl group at position 3 and a 3-(trifluoromethoxy)benzoyl moiety at position 2. Quinoxalinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and pesticidal properties . The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity to biological targets.
Properties
IUPAC Name |
3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-2-14-16(24)22-13-8-3-4-9-15(13)23(14)17(25)11-6-5-7-12(10-11)26-18(19,20)21/h3-10,14H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCOPDCDBICDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethoxy group is significant as it often enhances the lipophilicity and biological activity of compounds.
Mechanisms of Biological Activity
Research indicates that quinoxaline derivatives, including the compound , exhibit a range of biological activities such as:
- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoxaline derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anticancer Activity : In vitro studies demonstrated that quinoxaline derivatives can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of quinoxaline derivatives. For example, the introduction of trifluoromethoxy groups has been associated with improved potency against specific targets in microbial and cancerous cells .
Comparison with Similar Compounds
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 73445-48-4)
- Substituents :
- Position 1: 3-fluorobenzyl group
- Position 3: Methyl group
- Position 4: Benzoyl group
- Key Differences: The target compound features an ethyl group (vs. methyl) at position 3, which may improve lipophilicity and prolong half-life. The absence of a fluorobenzyl group at position 1 in the target compound suggests differences in target specificity or toxicity profiles.
3-[5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- Substituents :
- Position 3: Oxadiazolylmethyl group
- Key Differences :
- The oxadiazole ring introduces additional hydrogen-bonding capabilities, which may enhance antibacterial activity against Gram-positive bacteria, as demonstrated in related studies .
- The target compound’s trifluoromethoxybenzoyl group may offer superior resistance to enzymatic degradation compared to the oxadiazole moiety.
Functional Analogs in the Quinazolinone Family
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
- Substituents :
- Position 2: Triazole group
- Position 3: 2,4-Dichlorophenyl group
- Key Differences :
- Quinconazole’s triazole group is critical for antifungal activity, targeting fungal cytochrome P450 enzymes. In contrast, the target compound’s trifluoromethoxybenzoyl group suggests a different mechanism, possibly antibacterial .
- The dichlorophenyl group in quinconazole increases halogen bonding, whereas the trifluoromethoxy group in the target compound balances electronegativity and steric bulk.
Comparative Data Table
Key Research Findings
Substituent Effects on Activity: Electron-withdrawing groups (e.g., -OCF₃) enhance antibacterial potency in quinoxalinones by increasing electrophilicity and resistance to metabolic breakdown . Alkyl groups (ethyl vs.
Structural vs. Functional Analogues: Quinoxalinones with benzoyl or oxadiazole substituents (e.g., ) exhibit broader-spectrum antibacterial activity compared to quinazolinones like quinconazole, which are specialized for antifungal applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-ethyl-4-[3-(trifluoromethoxy)benzoyl]quinoxalinone derivatives?
- Methodology :
- Core structure synthesis : Start with 3,4-dihydro-2(1H)-quinoxalinone derivatives (e.g., via cyclization of substituted o-phenylenediamines with ketones or aldehydes under acidic conditions) .
- Functionalization : Introduce the 3-(trifluoromethoxy)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution. Ensure anhydrous conditions and catalysts like AlCl₃ for acyl group attachment .
- Ethyl group incorporation : Use alkylation reagents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethoxy group at δ ~120–130 ppm in ¹³C NMR) .
- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation and fragmentation analysis .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test binding affinity for sigma receptors (e.g., competitive inhibition of [³H]DTG binding in rat brain membranes) .
- In vivo models : Evaluate CNS activity using forced-swimming tests (FST) in mice to assess antidepressant-like effects (immobility time reduction) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties?
- Methodology :
- DFT calculations : Analyze HOMO/LUMO energies to predict reactivity and electron-withdrawing effects of the trifluoromethoxy group .
- Docking studies : Model interactions with sigma receptors (PDB: 5GT) to identify key binding residues and guide structural modifications .
Q. What strategies resolve contradictions in biological activity data across similar quinoxalinones?
- Methodology :
- Cross-validation : Compare in vitro receptor binding (e.g., sigma vs. mAChRs) and in vivo responses (e.g., FST vs. halothane-induced sleep tests) to isolate target-specific effects .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. How does the trifluoromethoxy substituent influence pharmacological stability and activity?
- Methodology :
- Stability studies : Monitor decomposition under acidic/oxidative conditions (e.g., air exposure, H₂O₂) via HPLC. Use inert atmospheres (N₂) during synthesis to prevent oxidation .
- SAR analysis : Synthesize analogs with alternative substituents (e.g., chloro, methoxy) and compare logP, solubility, and receptor affinity to quantify lipophilic contributions .
Q. What experimental approaches validate the compound’s stereochemical configuration?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
